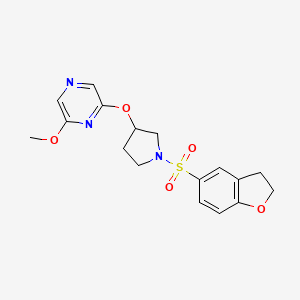
2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine is a useful research compound. Its molecular formula is C17H19N3O5S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a dihydrobenzofuran moiety , a sulfonyl group , and a pyrazine ring . Its structure can be represented as follows:
This structure suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial : Many pyrazine derivatives have demonstrated antibacterial and antifungal properties.
- Anti-inflammatory : Compounds containing the pyrazole nucleus often show significant anti-inflammatory effects.
- Anticancer : Certain derivatives have been investigated for their potential in cancer therapy.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, inhibiting their activity.
- Receptor Modulation : The compound might bind to specific receptors, altering signaling pathways related to inflammation and cell proliferation.
- Cytokine Regulation : Similar compounds have been shown to modulate the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
Antimicrobial Activity
A study investigated the antimicrobial properties of pyrazine derivatives, revealing that compounds similar to this compound exhibited significant activity against various bacterial strains. For instance, one derivative demonstrated an inhibition rate comparable to standard antibiotics at concentrations as low as 10 µg/mL .
Anti-inflammatory Effects
In vivo studies using carrageenan-induced edema models showed that compounds with similar structures significantly reduced inflammation. Notably, compounds A2 and A6 from related studies exhibited strong inhibition of TNF-α and IL-6 secretion at concentrations of 10 µM . This suggests that the compound may possess similar anti-inflammatory properties.
Cytotoxicity Assays
Cytotoxicity assessments conducted on RAW264.7 cells indicated that concentrations up to 160 μM did not significantly affect cell viability, suggesting a favorable safety profile for further development .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar | Antimicrobial |
| Compound B | Similar | Anti-inflammatory |
| Compound C | Similar | Anticancer |
This table highlights the diversity in biological activities among similar compounds, emphasizing the potential therapeutic applications of this compound.
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxy-6-methoxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-23-16-9-18-10-17(19-16)25-13-4-6-20(11-13)26(21,22)14-2-3-15-12(8-14)5-7-24-15/h2-3,8-10,13H,4-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEIGOZXVZAFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














